molecular formula C10H10N2 B160759 1-Benzylimidazole CAS No. 4238-71-5

1-Benzylimidazole

Cat. No. B160759
CAS RN: 4238-71-5
M. Wt: 158.2 g/mol
InChI Key: KKKDZZRICRFGSD-UHFFFAOYSA-N
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Patent
US09252446B2

Procedure details

According to the selected experimental protocol, 44 g of imidazole (0.65 mol.), 100 g of benzyl chloride (0.78 mol.), and 60 g of KOH (1.07 mol.) in 700 ml of THF are placed in a 1-liter balloon flask. The reaction mixture is brought to reflux for 120 h, then cooled at ambient temperature. The organic phase is filtered and the solvent is evaporated under reduced pressure. The obtained solid product is dissolved in 500 ml of CH2Cl2, then washed with water (3×100 ml). The organic phase is dried on Na2SO4, filtered, then evaporated under reduced pressure. The collected solid is recrystallized in toluene to yield 67 g of desired product.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
60 g
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[CH2:6](Cl)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[OH-].[K+]>C1COCC1>[CH2:6]([N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
44 g
Type
reactant
Smiles
N1C=NC=C1
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
60 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
700 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are placed in a 1-liter balloon flask
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 120 h
Duration
120 h
FILTRATION
Type
FILTRATION
Details
The organic phase is filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The obtained solid product is dissolved in 500 ml of CH2Cl2
WASH
Type
WASH
Details
washed with water (3×100 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase is dried on Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The collected solid is recrystallized in toluene

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 67 g
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.